Ammonium (2R)-2,3-bis(tetradecanoyloxy)propyl 2,3-dihydroxypropyl phosphate

Liposome preparation Thin-film hydration Organic solvent processing

Formulators using DMPG sodium salt face poor CH₂Cl₂ solubility (<0.2 mg/mL), complicating thin-film hydration. DMPG ammonium salt resolves this with >130-fold higher solubility (>26 mg/mL). • Higher lipid loading per solvent volume, reducing solvent consumption and residual solvent in dried films. • Single phase transition at ~21 °C ensures bilayer homogeneity-eliminates Na⁺-induced crystalline phase variability. • C14:0 chains (Tm ~23 °C) provide the only common PG fluid at 37 °C for physiologically relevant studies.

Molecular Formula C34H70NO10P
Molecular Weight 683.9 g/mol
CAS No. 953758-30-0
Cat. No. B3333261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium (2R)-2,3-bis(tetradecanoyloxy)propyl 2,3-dihydroxypropyl phosphate
CAS953758-30-0
Molecular FormulaC34H70NO10P
Molecular Weight683.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCC.[NH4+]
InChIInChI=1S/C34H67O10P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-33(37)41-29-32(30-43-45(39,40)42-28-31(36)27-35)44-34(38)26-24-22-20-18-16-14-12-10-8-6-4-2;/h31-32,35-36H,3-30H2,1-2H3,(H,39,40);1H3/t31?,32-;/m1./s1
InChIKeyXDGIUHZTOUFLGK-SKZICHJRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DMPG Ammonium Salt: Synthetic Anionic Phospholipid


Ammonium (2R)-2,3-bis(tetradecanoyloxy)propyl 2,3-dihydroxypropyl phosphate, commonly referred to as DMPG ammonium salt or DMPG-NH₄, is a synthetic phosphatidylglycerol (PG) comprising two tetradecanoyl (C14:0) acyl chains esterified to a glycerol backbone, a phosphoglycerol headgroup, and an ammonium (NH₄⁺) counterion . With a molecular formula of C₃₄H₇₀NO₁₀P and a molecular weight of 683.9 g/mol, this anionic phospholipid is supplied as a solid requiring storage at −20 °C and is utilized primarily as a structural lipid in liposomes, lipid nanoparticles (LNPs), bicelles, and model membrane systems [1]. The ammonium counterion differentiates it from the more common sodium salt form, imparting markedly different physicochemical properties that critically influence formulation workflow and bilayer behavior.

Counterion

Ammonium salt form supports organic solvent-based processing workflows

Chain Length

C14:0 dimyristoyl chains provide near-room-temperature bilayer fluidity

Format

Synthetic anionic PG for liposome, LNP, and model membrane research

Why DMPG Ammonium Salt Cannot Be Replaced


Although phosphatidylglycerols share a common phosphoglycerol headgroup, substitution among counterions and acyl chain lengths produces quantifiable and functionally consequential differences in solubility, thermotropic phase behavior, and headgroup dynamics. The ammonium salt of DMPG exhibits >130-fold higher solubility in organic solvents compared to its sodium counterpart [1], directly affecting thin-film hydration efficiency, solvent-based purification, and scalable manufacturing workflows. Furthermore, the ammonium form avoids sodium-induced formation of a highly crystalline lamellar phase with an elevated phase transition temperature (~33 °C vs. ~21 °C for the ammonium form) that can compromise liposome homogeneity and drug encapsulation reproducibility [2]. Among PG variants, the C14:0 (dimyristoyl) chain length confers a main gel-to-liquid crystalline phase transition at approximately 23 °C, substantially lower than the 41 °C of DPPG (C16:0) or the 54 °C of DSPG (C18:0), making DMPG the preferred choice when near-room-temperature bilayer fluidity is required [3]. These differences are not cosmetic; they dictate which lipid is fit-for-purpose in a given experimental or manufacturing context.

DMPG ammonium salt
DMPG sodium salt
Counterion substitution may alter organic solvent solubility and phase behavior, limiting direct interchangeability
DMPG (C14:0)
DPPG (C16:0)
Longer acyl chains shift the main phase transition substantially above ambient temperature, affecting fluidity-dependent applications
DMPG (C14:0)
DSPG (C18:0)
C18:0 chains produce gel-phase bilayers at physiological temperature, which may not transfer to fluid-phase study designs

DMPG Ammonium Salt: Differentiation Evidence


Organic Solvent Solubility Advantage

The ammonium salt of DMPG demonstrates solubility exceeding 26 mg/mL in methylene chloride, whereas the sodium salt of DMPG exhibits solubility below 0.2 mg/mL in the same solvent, representing a greater than 130-fold difference [1]. This comparison was established under identical solvent and temperature conditions within the same patent disclosure, providing a direct head-to-head measurement. The mixed ammonium/sodium salt form achieves optimal solubility when the ammonium ion content is approximately 2.25–2.35% by weight [1].

Solvent Solubility
Direct head-to-head
>130-fold higher solubility in methylene chloride
Supports solvent-based formulation workflow fit
>26 mg/mL vs. <0.2 mg/mL; reported under comparable conditions
Liposome preparation Thin-film hydration Organic solvent processing Phospholipid solubility

Na⁺-Induced Crystalline Phase Avoidance

FTIR spectroscopic analysis of fully hydrated DMPG bilayers reveals that the ammonium salts of both 1′-DMPG and 3′-DMPG stereoisomers exhibit a single order-disorder phase transition at approximately 21 °C, with hydrocarbon chains packing in a hexagonal subcell lattice above this temperature [1]. In contrast, when the sodium salt of 3′-DMPG is incubated with 300 mM NaCl at +6 °C for 3 days, a highly crystalline phase emerges that undergoes transition to the liquid-crystalline state only at approximately 33 °C—a ~12 °C elevation versus the ammonium form [1]. This crystalline phase is characterized by rigid orthorhombic or monoclinic acyl chain packing, evidenced by crystal field splitting in the CH₂ scissoring mode, and is not observed in the ammonium salt [1].

Crystalline Phase Avoidance
Direct head-to-head
Ammonium salt: Tm ~21 °C, no crystalline phase
Sodium salt (3′-isomer): Tm ~33 °C with rigid crystalline phase
Reported phase homogeneity advantage with ammonium counterion
FTIR evidence; Na&plus;-induced crystalline phase may affect encapsulation reproducibility
Bilayer phase behavior Liposome stability FTIR spectroscopy Lipid thermotropism

Gel-2 to Liquid Crystal Transition

Upon aging in water for several weeks below 40 °C, both NaDMPG and NH₄DMPG bilayer assemblies undergo a newly identified gelation process forming a 'Gel-2' phase. However, the Gel-2 to liquid crystal (LC-2) transition temperature (TI) differs between the two counterion forms: TI = 40 °C for NaDMPG versus TI = 44 °C for NH₄DMPG, a 4 °C elevation for the ammonium salt [1]. This indicates that the ammonium form retains greater thermal stability in the gel phase before transitioning to the fluid liquid-crystalline state.

Gel-2 Transition Stability
Direct head-to-head
TI = 44 °C (NH&sub4;DMPG) vs. 40 °C (NaDMPG)
ΔTI = +4 °C for the ammonium form
Reported wider gel-phase thermal window
Aged lamellar phases in water; may support storage stability assessment
Lamellar phase aging Gelation phenomena Differential scanning calorimetry Lipid thermal stability

Main Phase Transition: DMPG vs. DPPG vs. DSPG

The main gel-to-liquid crystalline phase transition temperature (Tm) of DMPG (C14:0) bilayers is approximately 23 °C, as measured by vibrating tube densitometry and FTIR spectroscopy [1][2]. This is ~18 °C lower than DPPG (C16:0; Tm ≈ 41 °C) and ~31 °C lower than DSPG (C18:0; Tm ≈ 54 °C) [1]. The near-room-temperature Tm of DMPG means that at physiological temperature (37 °C), DMPG bilayers are fully in the fluid liquid-crystalline phase, whereas DPPG is near its transition and DSPG remains in the gel phase.

Main Phase Transition Ranking
Cross-study comparable
DMPG (C14:0): ~23 °C < DPPG (C16:0): ~41 °C < DSPG (C18:0): ~54 °C
DMPG is the only PG among the three reported to be fluid at 37 °C
Supported bilayer densitometry and FTIR data; fluid-phase context for physiological temperature studies
Chain-length-dependent thermotropism Membrane fluidity Lipid selection Bilayer phase transition

Headgroup Mobility with Ammonium Counterion

FTIR spectroscopic analysis demonstrates that Na⁺ binding to 3′-DMPG causes significant narrowing of infrared bands associated with the interfacial and polar headgroup regions, indicating reduced motional freedom and immobilization of the entire phospholipid polar headgroup [1]. In contrast, the ammonium salts of both 1′-DMPG and 3′-DMPG, as well as 1′-DMPG with Na⁺, do not exhibit this headgroup immobilization [1]. This counterion-dependent difference in headgroup dynamics is stereospecific to the 3′ configuration and represents a measurable biophysical distinction between the ammonium and sodium salt forms.

Headgroup Mobility
Direct head-to-head
NH&sub4;&plus; salts: motional freedom preserved
3′-DMPG(Na&plus;): significant headgroup immobilization
Reported counterion-dependent headgroup dynamics context
FTIR band narrowing as proxy; stereospecific to 3′ configuration
Headgroup dynamics Counterion effects FTIR spectroscopy Bilayer interfacial properties

Three-Phase Emulsion Stabilization

Phospholipid bilayers composed of DMPG ammonium salt, when dispersed in water and combined with hexadecane at 25 °C, form a thermodynamically stable three-phase emulsion structure consisting of oil phase, emulsifier phase (bilayers), and water phase [1]. This three-phase emulsion was confirmed to exhibit greater stability than conventional emulsions stabilized by surfactant monolayers [1]. Both DMPG sodium salt and DMPG ammonium salt bilayers were investigated in this comparative study alongside DMPC, establishing that DMPG bilayers can serve as effective emulsifiers with distinct solubilization loci for hydrocarbons within the bilayer palisade layers [1].

Emulsion Stabilization
Supporting evidence
DMPG ammonium salt bilayers form stable three-phase (oil/bilayer/water) emulsions with hexadecane at 25 °C
Reported emulsion stabilization context for lipophilic payload delivery research
Compared with monolayer-stabilized emulsions; data to verify for specific formulation conditions
Emulsion stability Bilayer assembly Hexadecane solubilization Phospholipid emulsifier

DMPG Ammonium Salt: Application Scenarios


Solvent-Based Liposome Manufacturing

When liposomes are prepared via thin-film hydration, solvent injection, or spray-drying methods that require dissolution of the lipid in methylene chloride, chloroform, or similar organic solvents, DMPG ammonium salt is the rational choice over DMPG sodium salt. The >130-fold solubility advantage (>26 mg/mL vs. <0.2 mg/mL in CH₂Cl₂) enables higher lipid loading per unit solvent volume, reduces solvent consumption, accelerates dissolution, and minimizes residual solvent in the final dried lipid film [1]. Procurement teams evaluating lipid excipients for scalable GMP-compliant liposome production should prioritize the ammonium salt when organic solvent processing is central to the manufacturing route.

Crystalline Phase-Free Liposome Formulations

For applications demanding uniform and predictable bilayer phase behavior—such as quantitative drug release studies, membrane protein reconstitution, or liposomal vaccine formulations—the ammonium salt of DMPG eliminates the risk of Na⁺-induced highly crystalline phase formation. As demonstrated by FTIR spectroscopy, 3′-DMPG(Na⁺) adopts a rigid orthorhombic/monoclinic crystalline phase with a transition temperature elevated by ~12 °C relative to the ammonium form, potentially causing batch-to-batch variability in encapsulation efficiency and release kinetics [2]. The ammonium salt maintains a single, well-defined order-disorder transition at ~21 °C with hexagonal chain packing, ensuring bilayer homogeneity.

Fluid-Phase Bilayers for Model Membrane Studies

DMPG (C14:0) is the only phosphatidylglycerol among the common synthetic variants that is unambiguously in the fluid liquid-crystalline phase at 37 °C, with a Tm of ~23 °C—substantially below DPPG (Tm ~41 °C) and DSPG (Tm ~54 °C) [3][4]. For biophysical studies of membrane protein function, drug-membrane interactions, or antimicrobial peptide activity that require physiologically relevant membrane fluidity, DMPG ammonium salt provides the requisite fluid bilayer environment without the confounding effects of gel-phase lipid domains. Researchers procuring PG lipids for 37 °C experimental conditions should exclude DPPG and DSPG unless gel-phase membranes are specifically desired.

Stability at Intermediate Storage Temperatures

For formulations intended for storage or accelerated stability testing at temperatures approaching 40 °C, NH₄DMPG offers a measurable advantage over NaDMPG: its Gel-2 to liquid crystal transition temperature (TI) is 44 °C versus 40 °C for the sodium form, a +4 °C differential [5]. This wider gel-phase stability window means that NH₄DMPG-containing liposomes are less likely to undergo premature phase transition during storage in warm climates or during stress testing, potentially extending shelf-life and preserving formulation integrity.

Application
Selection Property
Validation Focus
Solvent-based liposome manufacturing
Ammonium counterion solubility profile
Organic solvent dissolution workflow
Homogeneous bilayer formulations
Counterion-dependent phase behavior
Bilayer phase transition assessment
Fluid-phase model membrane studies
C14:0 chain-length transition behavior
Fluid-phase confirmation at study temperature
Intermediate-temperature storage stability
Gel-phase thermal stability profile
Phase retention during storage
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